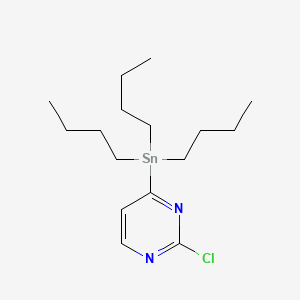
2-Chloro-4-(tributylstannyl)pyrimidine
Vue d'ensemble
Description
2-Chloro-4-(tributylstannyl)pyrimidine is a chemical compound with the empirical formula C16H29ClN2Sn . It’s an organotin compound and is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular weight of this compound is 403.58 . The SMILES string representation isCCCCSn(CCCC)c1ccnc(Cl)n1 , which provides a way to visualize its molecular structure.
Applications De Recherche Scientifique
Synthèse organique
2-Chloro-4-(tributylstannyl)pyrimidine : est un réactif précieux en synthèse organique, en particulier dans la construction de structures pyrimidiniques complexes. Il sert de précurseur dans diverses réactions de couplage, y compris le couplage de Stille, qui est essentiel pour créer des liaisons carbone-carbone dans la synthèse de produits pharmaceutiques et de produits chimiques fins . Son cycle pyrimidinique halogéné est réactif envers la substitution nucléophile, permettant l'introduction de divers groupes fonctionnels qui peuvent conduire à une multitude de dérivés de la pyrimidine.
Découverte de médicaments
Dans le domaine de la découverte de médicaments, ce composé est utilisé pour la synthèse de 2-aminopyridine oxazolidinones, qui sont des inhibiteurs puissants et sélectifs de la tankyrase (TNKS) . Les inhibiteurs de la TNKS ont montré un potentiel prometteur en thérapie anticancéreuse en influençant la voie de signalisation Wnt/β-caténine. De plus, il est utilisé dans la synthèse de canagliflozine, un médicament utilisé pour traiter le diabète de type 2 en inhibant le cotransporteur de glucose dépendant du sodium .
Chimie médicinale
La chimie médicinale exploite This compound pour ses propriétés anti-inflammatoires. Les dérivés de la pyrimidine présentent une gamme d'effets pharmacologiques, notamment des activités antibactériennes, antivirales et anti-inflammatoires . La capacité du composé à subir une fonctionnalisation supplémentaire en fait un outil polyvalent pour développer de nouveaux agents thérapeutiques avec une activité accrue et une toxicité réduite.
Applications industrielles
Bien que les applications industrielles spécifiques de This compound ne soient pas largement documentées, son rôle d'intermédiaire dans la synthèse de divers composés suggère son utilité dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques. Son utilisation dans la création d'inhibiteurs comme la canagliflozine indique sa valeur dans les procédés de synthèse industrielle à grande échelle .
Safety and Hazards
Mécanisme D'action
Target of Action
Organotin compounds like this are often used in stille coupling reactions .
Mode of Action
As an organotin compound, it is likely to participate in Stille coupling reactions, which are used to form carbon-carbon bonds .
Biochemical Pathways
Organotin compounds are known to be involved in various biochemical processes, including the synthesis of complex organic molecules .
Result of Action
As a reagent in Stille coupling reactions, it would contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
Like other organotin compounds, its reactivity may be influenced by factors such as temperature, ph, and the presence of other reagents .
Propriétés
IUPAC Name |
tributyl-(2-chloropyrimidin-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGIFHOTRLEMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676684 | |
| Record name | 2-Chloro-4-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446286-25-5 | |
| Record name | 2-Chloro-4-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 446286-25-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

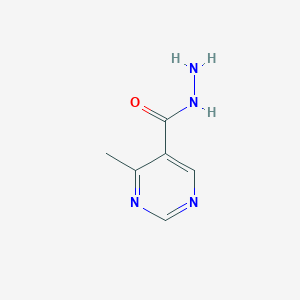

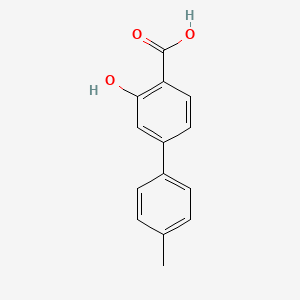

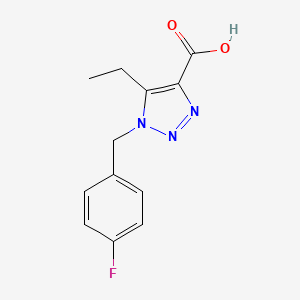

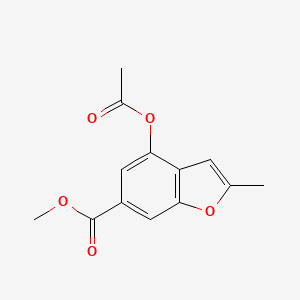
![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)
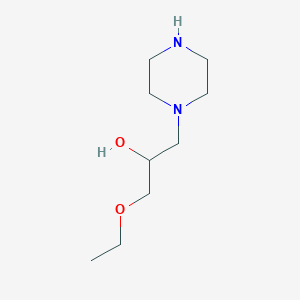


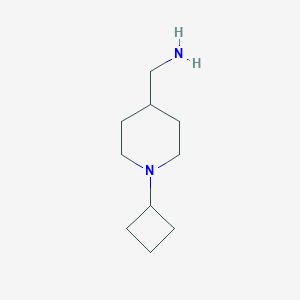
![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)
